molecular formula C41H80NO8P B12068722 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine

1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine

Cat. No.: B12068722
M. Wt: 746.0 g/mol
InChI Key: ZEWLMKXMNQOCOQ-KUNNKMQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine is a complex lipid molecule that belongs to the class of glycerophospholipids. These compounds are essential components of cell membranes and play a crucial role in various biological processes. The structure of this compound includes a glycerol backbone esterified with fatty acids and a phosphocholine head group, making it an important molecule in lipid metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine typically involves the esterification of glycerol with specific fatty acids. The process begins with the protection of the hydroxyl groups on glycerol, followed by selective acylation using pentadecanoyl chloride and 9Z-octadecenoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods using lipases to catalyze the esterification reactions. These methods offer higher specificity and yield compared to chemical synthesis. Additionally, biotechnological approaches using genetically engineered microorganisms can be employed to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine has numerous applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The phosphocholine head group interacts with membrane proteins and receptors, modulating various cellular processes. Additionally, the fatty acid chains can undergo enzymatic modifications, leading to the production of bioactive lipid mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine is unique due to its specific combination of fatty acid chains and the phosphocholine head group. This unique structure imparts distinct biophysical properties to cell membranes and influences various biological functions. Its ability to undergo diverse chemical reactions and its applications in multiple fields further highlight its significance .

Properties

Molecular Formula

C41H80NO8P

Molecular Weight

746.0 g/mol

IUPAC Name

[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C41H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3,4)5)37-47-40(43)33-31-29-27-25-23-19-17-15-13-11-9-7-2/h20-21,39H,6-19,22-38H2,1-5H3/b21-20-/t39-/m1/s1

InChI Key

ZEWLMKXMNQOCOQ-KUNNKMQBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

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